molecular formula C25H17N3O6 B12502288 17-(4-Methyl-2-nitrophenyl)-1-nitro-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

17-(4-Methyl-2-nitrophenyl)-1-nitro-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

Cat. No.: B12502288
M. Wt: 455.4 g/mol
InChI Key: WURBJLBPLOISAE-UHFFFAOYSA-N
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Description

17-(4-methyl-2-nitrophenyl)-1-nitro-17-azapentacyclo[6650(2),?0?,(1)?0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione is a complex organic compound with a unique structure It belongs to the class of azapentacyclic compounds, characterized by a five-ring system with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-(4-methyl-2-nitrophenyl)-1-nitro-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pentacyclic Core: This is typically achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of Functional Groups: The nitro and methyl groups are introduced through nitration and alkylation reactions, respectively. These reactions require specific reagents such as nitric acid for nitration and methyl iodide for alkylation.

    Final Assembly: The final step involves the coupling of the pentacyclic core with the 4-methyl-2-nitrophenyl group, which can be achieved through a variety of coupling reactions, including Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or nitrosonium intermediates.

    Reduction: Reduction of the nitro groups can yield amines, which can further react to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro groups can lead to the formation of nitroso derivatives, while reduction can yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, the compound’s ability to interact with various biomolecules makes it a useful tool for studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Industry

In industry, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 17-(4-methyl-2-nitrophenyl)-1-nitro-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-17-(4-methyl-2-nitrophenyl)-17-azapentacyclo[6.6.5.0(2),7.0(9),14.0(15),19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
  • 1-Ethyl-17-(4-methyl-2-nitrophenyl)-17-azapentacyclo[6.6.5.0(2),7.0(9),14.0(15),19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

Uniqueness

The uniqueness of 17-(4-methyl-2-nitrophenyl)-1-nitro-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione lies in its specific arrangement of functional groups and the resulting chemical properties. This makes it particularly valuable for certain applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C25H17N3O6

Molecular Weight

455.4 g/mol

IUPAC Name

17-(4-methyl-2-nitrophenyl)-1-nitro-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

InChI

InChI=1S/C25H17N3O6/c1-13-10-11-18(19(12-13)27(31)32)26-23(29)21-20-14-6-2-4-8-16(14)25(28(33)34,22(21)24(26)30)17-9-5-3-7-15(17)20/h2-12,20-22H,1H3

InChI Key

WURBJLBPLOISAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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